Tianeptine Metabolite MC5 Sodium Salt

Description

BenchChem offers high-quality Tianeptine Metabolite MC5 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tianeptine Metabolite MC5 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

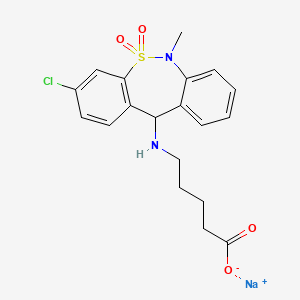

IUPAC Name |

sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSEZGRQUELJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676158 | |

| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115220-11-6 | |

| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Tianeptine Metabolite MC5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine (B1217405) Metabolite MC5, a primary and active metabolite of the atypical antidepressant tianeptine, has garnered significant interest within the scientific community. Formed through the β-oxidation of tianeptine's heptanoic acid side chain, MC5 (pentanoic acid derivative) exhibits a distinct pharmacological profile, contributing significantly to the overall therapeutic effects of the parent compound.[1][2] This technical guide provides a comprehensive overview of Tianeptine Metabolite MC5 Sodium Salt, focusing on its chemical properties, pharmacological activity, and the experimental methodologies used for its characterization. The CAS Number for Tianeptine Metabolite MC5 Sodium Salt is 115220-11-6 .[3][4][5][6][7][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tianeptine Metabolite MC5 Sodium Salt is presented below.

| Property | Value | Reference |

| CAS Number | 115220-11-6 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₉H₂₀ClN₂NaO₄S | [3][4] |

| Molecular Weight | 430.88 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in Dichloromethane, DMSO, and Methanol (B129727) | [4] |

| Storage | -20°C | [8] |

Pharmacology

Tianeptine Metabolite MC5 is a potent and selective agonist of the µ-opioid receptor (MOR), with negligible activity at the δ-opioid receptor (DOR).[2] This targeted activity is believed to be a key contributor to the antidepressant-like effects observed with tianeptine administration.

In Vitro Activity

The functional activity of Tianeptine Metabolite MC5 at opioid receptors has been quantified using Bioluminescence Resonance Energy Transfer (BRET) assays. These assays measure G-protein activation following ligand binding to the receptor.

| Receptor | EC₅₀ (µM) | Assay | Cell Line | Reference |

| Human µ-opioid receptor (MOR) | 0.454 | BRET (G-protein activation) | HEK293T | [2] |

| Human δ-opioid receptor (DOR) | >100 | BRET (G-protein activation) | HEK293T | [2] |

In Vivo Activity

Preclinical studies in mice have demonstrated the MOR-dependent antidepressant-like activity of Tianeptine Metabolite MC5. The forced swim test is a common behavioral assay used to assess antidepressant efficacy.

| Animal Model | Test | Dose | Effect | Reference |

| Wild-type mice | Forced Swim Test | 30 mg/kg | Decreased immobility | [2] |

| MOR knockout mice | Forced Swim Test | 30 mg/kg | No change in immobility | [2] |

Pharmacokinetics

Pharmacokinetic studies in rats have been conducted to characterize the absorption, distribution, metabolism, and excretion of tianeptine and its active metabolite, MC5.

| Parameter | Tianeptine | Tianeptine Metabolite MC5 | Route of Administration | Animal Model | Reference |

| Elimination Half-life (t½) | ~2.5 hours | ~7.6 hours | Intraperitoneal | Rat | [9][10] |

| Time to Peak Plasma Concentration (Tmax) | 5 minutes | 15 minutes | Intraperitoneal | Rat | [9] |

| Volume of Distribution (Vd) | 2.03 L/kg | - | Intravenous | Rat | [1][11] |

| Systemic Clearance (CL) | 1.84 L/h/kg | - | Intravenous | Rat | [1][11] |

| Bioavailability (F) | 69% | - | Intraperitoneal | Rat | [11] |

| Accumulation Ratio (Chronic Dosing) | Negligible | 1.28 (once daily), 1.73 (twice daily) | Intraperitoneal | Rat | [9] |

Signaling Pathway and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Tianeptine Metabolite MC5 acts as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is believed to underlie its therapeutic effects.

Experimental Workflow for In Vitro and In Vivo Characterization

The following diagram illustrates a typical workflow for the characterization of Tianeptine Metabolite MC5.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for µ-Opioid Receptor Activation

This protocol is a generalized procedure for assessing G-protein activation at the µ-opioid receptor upon binding of a ligand like Tianeptine Metabolite MC5.

Materials:

-

HEK293T cells

-

Expression vectors for human µ-opioid receptor, Gα-Rluc8, Gβ, and mVenus-Gγ

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

Coelenterazine (B1669285) h (BRET substrate)

-

Tianeptine Metabolite MC5 Sodium Salt

-

Multi-well plates (e.g., 96-well)

-

Luminometer capable of dual-channel BRET measurements

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the expression vectors for the µ-opioid receptor and the BRET sensor components (Gα-Rluc8, Gβ, and mVenus-Gγ) using a suitable transfection reagent according to the manufacturer's instructions.

-

Plate the transfected cells into multi-well plates and incubate for 24-48 hours to allow for protein expression.

-

-

Ligand Treatment:

-

Prepare serial dilutions of Tianeptine Metabolite MC5 Sodium Salt in assay buffer.

-

Aspirate the culture medium from the cells and replace it with the different concentrations of the ligand solution.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

BRET Measurement:

-

Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: one for the Renilla luciferase (Rluc8) donor (e.g., ~480 nm) and one for the mVenus acceptor (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Forced Swim Test in Mice

This protocol is a standard method for assessing antidepressant-like activity in mice.[12][13][14]

Apparatus:

-

A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height).[14]

-

The container should be filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws (e.g., 15 cm).[14]

Procedure:

-

Acclimation:

-

Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

-

Drug Administration:

-

Administer Tianeptine Metabolite MC5 Sodium Salt (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

-

Test Session:

-

Data Analysis:

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[12][14]

-

Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

-

Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

LC-MS/MS Method for Quantification in Rat Plasma

This protocol outlines a method for the simultaneous quantification of tianeptine and Tianeptine Metabolite MC5 in rat plasma.[15][16][17]

Materials and Instrumentation:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Analytical column (e.g., C18).

-

Mobile phase: Acetonitrile and water with additives like formic acid or ammonium (B1175870) formate.[15]

-

Tianeptine and Tianeptine Metabolite MC5 analytical standards and internal standards (e.g., deuterated analogs).[17]

-

Rat plasma samples.

-

Protein precipitation and/or liquid-liquid extraction reagents.

Procedure:

-

Sample Preparation:

-

Thaw rat plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add an internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Alternatively, perform liquid-liquid extraction with a suitable organic solvent.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify tianeptine and MC5 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Calculate the concentrations of tianeptine and MC5 in the plasma samples based on the peak area ratios of the analytes to their respective internal standards.

-

Conclusion

Tianeptine Metabolite MC5 Sodium Salt is a pharmacologically active compound with a well-defined role as a µ-opioid receptor agonist. Its distinct pharmacokinetic profile and significant contribution to the antidepressant-like effects of tianeptine make it a molecule of high interest for researchers in the fields of neuroscience and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Tianeptine Metabolite MC5 sodium salt solution 1.0 mg/mL in methanol (as free carboxylate), certified reference material, ampule of 1 mL, Cerilliant® | 115220-11-6 [sigmaaldrich.com]

- 4. Tianeptine Metabolite MC5 (sodium salt) | CAS 115220-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Tianeptine Metabolite MC5 Sodium Salt | LGC Standards [lgcstandards.com]

- 6. Tianeptine Metabolite MC5 Sodium Salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Tianeptine Sodium Salt | CAS 30123-17-2 | LGC Standards [lgcstandards.com]

- 8. Tianeptine Metabolite MC5 Sodium Salt | LGC Standards [lgcstandards.com]

- 9. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tianeptine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 13. animal.research.wvu.edu [animal.research.wvu.edu]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method | Semantic Scholar [semanticscholar.org]

- 16. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Tianeptine Metabolite MC5 Sodium Salt: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine (B1217405), an atypical antidepressant, undergoes extensive metabolism in vivo, with the primary metabolite being the pharmacologically active MC5 (pentanoic acid) derivative. This technical guide provides an in-depth analysis of the sodium salt of Tianeptine Metabolite MC5, focusing on its molecular characteristics, metabolic generation, and mechanism of action. Detailed experimental protocols for its quantification and functional assessment are provided, alongside visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Core Molecular and Physicochemical Properties

Tianeptine Metabolite MC5 Sodium Salt is the primary active metabolite of tianeptine.[1][2][3] Its formation occurs through the β-oxidation of the heptanoic acid side chain of the parent compound.[4][5][6] The following tables summarize the key molecular and physicochemical properties of this metabolite.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ClN₂NaO₄S | [1][7][8] |

| Molecular Weight | 430.88 g/mol | [1][8] |

| CAS Number | 115220-11-6 | [1][2] |

| IUPAC Name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][4]benzothiazepin-11-yl)amino]pentanoate | [8] |

| Synonyms | 7-[(3-Chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][4]thiazepin-11-yl)amino]pentanoic Acid S,S-Dioxide Sodium Salt | [1] |

Table 2: Physicochemical and Pharmacokinetic Data

| Property | Value | Species | Source |

| Solubility | Slightly soluble in Dichloromethane, DMSO, and Methanol. | N/A | [2] |

| Peak Plasma Conc. (Cmax) | 63 ± 14 ng/mL | Human | [6] |

| Time to Peak (Tmax) | 2.23 ± 0.42 h | Human | [6] |

| Elimination Half-life (t½) | 7.2 ± 5.7 h | Human | [6] |

| Elimination Half-life (t½) | 7.53 h | Rat | [9] |

| μ-opioid receptor (MOR) EC₅₀ | 0.454 µM | Human (in vitro) | [2][10] |

| δ-opioid receptor (DOR) EC₅₀ | >100 µM | Human (in vitro) | [2][10] |

Metabolic Pathway: From Tianeptine to MC5

The principal metabolic route for tianeptine is the beta-oxidation of its heptanoic acid side chain, leading to the formation of the MC5 metabolite, which has a pentanoic acid side chain.[4][6] This biotransformation is a key determinant of the compound's pharmacokinetic profile.

Caption: Metabolic conversion of Tianeptine to its major metabolites.

Mechanism of Action: µ-Opioid Receptor Signaling

Tianeptine Metabolite MC5 is an agonist of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[2][10] Upon binding, it initiates a signaling cascade that is primarily mediated by the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]

References

- 1. scbt.com [scbt.com]

- 2. Tianeptine Metabolite MC5 (sodium salt) | CAS 115220-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tianeptine.com [tianeptine.com]

- 6. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tianeptine Metabolite MC5-13C6 Sodium Salt - Quasar [quasarinstruments.com]

- 8. Tianeptine Metabolite MC5 Sodium Salt | C19H20ClN2NaO4S | CID 46783084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

Tianeptine Metabolite MC5 Sodium Salt: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action for Tianeptine (B1217405) Metabolite MC5 Sodium Salt, intended for researchers, scientists, and professionals in drug development. The document synthesizes current research to elucidate the core pharmacological activities of this compound.

Executive Summary

Core Mechanism of Action: Mu-Opioid Receptor Agonism

The principal mechanism of action for Tianeptine Metabolite MC5 is its function as a full agonist at the mu-opioid receptor (MOR).[2][6] This interaction has been demonstrated to be responsible for the antidepressant and analgesic properties of both tianeptine and MC5.[4][5] Studies using MOR-deficient mice have shown a complete abolition of the behavioral effects of MC5, such as decreased immobility in the forced swim test and analgesic responses in the hot-plate test, confirming the critical role of this receptor.[4][5]

While tianeptine also demonstrates weak affinity for the delta-opioid receptor (DOR), its metabolite MC5 shows significantly reduced activity at this receptor.[7] MC5 has negligible interaction with the kappa-opioid receptor (KOR).[8]

Recent investigations have also explored tianeptine's interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-β/δ and PPAR-γ. However, the MC5 metabolite has been found to be inactive at these receptors, indicating a divergence in the molecular targets of the parent drug and its primary metabolite.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters for Tianeptine Metabolite MC5 Sodium Salt and its parent compound, tianeptine.

Table 1: In Vitro Opioid Receptor Activity

| Compound | Receptor | Assay Type | Species | Value | Reference(s) |

| Tianeptine | Human MOR | Binding Affinity (Ki) | Human | 383 ± 183 nM | [2][3][4] |

| Human MOR | G-protein Activation (EC50) | Human | 194 ± 70 nM | [4] | |

| Mouse MOR | G-protein Activation (EC50) | Mouse | 641 ± 120 nM | [4] | |

| Human DOR | Binding Affinity (Ki) | Human | >10 µM | [2][3] | |

| Tianeptine MC5 | Human MOR | G-protein Activation (EC50) | Human | 0.454 µM | [9] |

| Human MOR | G-protein Activation (EC50) | Human | 0.545 µM | [1] | |

| Human DOR | G-protein Activation (EC50) | Human | >100 µM | [9] |

Table 2: Comparative Pharmacokinetic Parameters (Rodent Models)

| Compound | Parameter | Value (approximate) | Species | Route of Administration | Reference(s) |

| Tianeptine | Elimination Half-life (t½) | < 30 minutes (mice) | Mouse | Intraperitoneal (i.p.) | [3] |

| 1.16 hours (rats) | Rat | Intravenous (i.v.) | [9] | ||

| Tianeptine MC5 | Elimination Half-life (t½) | ~7.6 hours | - | - | [1] |

| 7.53 hours (rats) | Rat | Intravenous (i.v.) | [9] |

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Upon binding to the MOR, a G-protein coupled receptor (GPCR), MC5 initiates a downstream signaling cascade. This involves the activation of the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the neuronal effects of opioids.

Caption: MOR signaling cascade initiated by MC5.

Experimental Workflow: Investigating MOR-Dependence of Antidepressant-like Effects

A common experimental paradigm to confirm the MOR-dependence of MC5's effects involves the Forced Swim Test (FST) in both wild-type and MOR knockout mice. This workflow allows for the direct assessment of the receptor's role in the observed behavioral outcomes.

Caption: Workflow for Forced Swim Test experiment.

Key Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This assay is employed to quantify the activation of G-proteins following receptor agonism.

-

Cell Line: HEK293T cells co-transfected with constructs for the human mu-opioid receptor and a BRET sensor system. The BRET sensor system typically consists of a G-protein subunit fused to a Renilla luciferase (Rluc) and a fluorescent protein (e.g., YFP) linked to a G-protein interacting partner.

-

Protocol:

-

Transfected cells are plated in 96-well microplates.

-

Cells are washed with a buffered saline solution.

-

The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.

-

A baseline BRET signal is measured using a microplate reader capable of detecting both luminescence and fluorescence.

-

Tianeptine Metabolite MC5 is added to the wells at varying concentrations.

-

The BRET signal is measured again after a short incubation period.

-

The change in the BRET ratio (fluorescence emission / luciferase emission) is calculated, which is proportional to the extent of G-protein activation.

-

Data are plotted as a concentration-response curve to determine the EC50 value.

-

Forced Swim Test (FST)

The FST is a standard behavioral assay used to assess antidepressant-like activity in rodents.

-

Animals: Male C57BL/6J wild-type and MOR knockout mice.

-

Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

-

Protocol:

-

Mice are habituated to the testing room for at least one hour before the experiment.

-

Mice are administered either vehicle (saline) or Tianeptine Metabolite MC5 (e.g., 30 mg/kg, i.p.) 60 minutes prior to the test.

-

Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

-

The session is video-recorded for later analysis.

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

A reduction in immobility time is interpreted as an antidepressant-like effect.

-

Conclusion

The primary mechanism of action of Tianeptine Metabolite MC5 Sodium Salt is its function as a full agonist at the mu-opioid receptor. This activity is directly linked to its observed antidepressant-like and analgesic effects in preclinical models. Its favorable pharmacokinetic profile, particularly its extended half-life relative to tianeptine, underscores its importance in the sustained therapeutic action of the parent drug. Further research into the specific downstream signaling and potential for biased agonism at the MOR may provide deeper insights into its unique pharmacological profile.

References

- 1. Tianeptine - Wikipedia [en.wikipedia.org]

- 2. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ir.tonixpharma.com [ir.tonixpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Tianeptine Metabolite MC5 Sodium Salt: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Tianeptine (B1217405), an atypical antidepressant, undergoes extensive metabolism, primarily through β-oxidation of its heptanoic acid side chain. This process yields several metabolites, with the pentanoic acid derivative, known as MC5, being a major active metabolite. Emerging research has identified MC5 as a key contributor to the overall pharmacological effects of tianeptine, possessing a distinct and potent pharmacological profile. This document provides a detailed technical overview of the pharmacological properties of Tianeptine Metabolite MC5 Sodium Salt, focusing on its mechanism of action, receptor engagement, and pharmacokinetic characteristics to support further research and development.

Introduction

Tianeptine's mechanism of action has been a subject of evolving scientific understanding. While initially believed to be a selective serotonin (B10506) reuptake enhancer, more recent and definitive evidence has established its role as a μ-opioid receptor (MOR) agonist.[1][2] Its principal metabolite, MC5, not only retains this primary characteristic but also exhibits a longer half-life, suggesting a significant role in the sustained therapeutic effects of the parent drug.[3][4] This guide synthesizes the current knowledge on MC5, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Metabolic Pathway: From Tianeptine to MC5

The primary metabolic transformation of tianeptine into its major metabolites, MC5 (pentanoic acid derivative) and subsequently MC3 (propanoic acid derivative), occurs via β-oxidation of the heptanoic acid side chain.[5][6] This metabolic route is significant as it does not primarily involve the cytochrome P450 (CYP) enzyme system, which may reduce the potential for certain drug-drug interactions.[1]

Metabolic cascade of Tianeptine to its primary metabolites.

Pharmacodynamics: Receptor Engagement and Functional Activity

The pharmacological activity of MC5 is primarily characterized by its action as a full agonist at the μ-opioid receptor (MOR), with negligible activity at the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[2][7] This MOR agonism is believed to be the principal mechanism underlying the antidepressant and anxiolytic effects of tianeptine and its active metabolites.[2]

Quantitative Receptor Activity Data

The functional potency and efficacy of MC5 at opioid receptors have been quantified using in vitro assays. The data clearly indicates a selective and potent agonism at the human μ-opioid receptor.

| Compound | Receptor Target | Assay Type | Parameter | Value (µM) |

| Tianeptine Metabolite MC5 | Human μ-Opioid Receptor (MOR) | G Protein Activation (BRET) | EC50 | 0.454 |

| Tianeptine Metabolite MC5 | Human δ-Opioid Receptor (DOR) | G Protein Activation (BRET) | EC50 | >100 |

| Tianeptine (Parent) | Human μ-Opioid Receptor (MOR) | G Protein Activation (BRET) | EC50 | 0.194 |

Data sourced from Samuels, B.A., et al. (2017) and Cayman Chemical.[7][8]

μ-Opioid Receptor Signaling Pathway

Upon binding and activation by an agonist like MC5, the μ-opioid receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This primarily involves the activation of inhibitory G proteins (Gi/o).

MC5-mediated activation of the μ-opioid receptor signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of MC5 is notably different from its parent compound, tianeptine. The most critical distinction is its significantly longer elimination half-life, which suggests that MC5 may be responsible for the sustained pharmacological effects observed after tianeptine administration.[3][9]

Comparative Pharmacokinetic Parameters

| Parameter | Tianeptine (Parent) | Tianeptine Metabolite MC5 | Species | Route |

| Elimination Half-Life (t½) | ~2.5 h | ~6.5 - 7.53 h | Rat | IV / IP |

| Elimination Half-Life (t½) | ~2.5 h | ~7.2 h | Human | Oral |

| Time to Peak (Tmax) | ~5 min | ~15 min | Rat | IP |

Data compiled from Szafarz, M., et al. (2017), Couet, W., et al. (1990), and Grislain, L., et al. (1990).[3][5][6][10]

Detailed Experimental Protocols

Protocol: In Vitro Receptor Activity via BRET Assay

This protocol is based on the methodology used to determine the G protein activation by MC5 at opioid receptors.

-

Objective: To quantify the potency (EC50) of Tianeptine Metabolite MC5 in activating G proteins coupled to human μ-opioid and δ-opioid receptors.

-

Methodology: Bioluminescence Resonance Energy Transfer (BRET) assay.[7]

-

Cell Line: HEK293T cells.

-

Experimental Workflow:

Workflow for determining receptor activity using a BRET assay.

Protocol: Pharmacokinetic Analysis in Rats via LC-MS/MS

This protocol is derived from the study by Szafarz et al. (2017) to determine the pharmacokinetic parameters of tianeptine and MC5.

-

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of tianeptine and MC5 following intravenous (IV) and intraperitoneal (IP) administration in rats.

-

Animal Model: Male Wistar rats.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

Experimental Steps:

-

Drug Administration: Administer tianeptine to rats via IV or IP routes at a specified dose (e.g., 10 mg/kg).

-

Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points into heparinized tubes.

-

Plasma Separation: Centrifuge blood samples to separate plasma.

-

Sample Preparation (Protein Precipitation):

-

To a plasma aliquot, add an internal standard (e.g., pentoxifylline).

-

Add a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).

-

Vortex and centrifuge to pellet precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto an analytical column (e.g., C18 column). Use a mobile phase gradient (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) in water) to separate tianeptine, MC5, and the internal standard.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each analyte.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the plasma concentrations of tianeptine and MC5 at each time point.

-

Use non-compartmental analysis to calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC, etc.).

-

-

Preclinical Efficacy: In Vivo Models

The antidepressant-like activity of MC5 has been demonstrated in preclinical models, such as the forced swim test (FST). In this model, MC5 administration (30 mg/kg) was shown to decrease immobility time in wild-type mice, an effect that was absent in MOR knockout mice.[7] This finding strongly supports that the antidepressant effects of MC5 are mediated through the μ-opioid receptor.

Conclusion and Future Directions

Tianeptine Metabolite MC5 is a pharmacologically active compound with potent and selective μ-opioid receptor agonist properties. Its pharmacokinetic profile, particularly its extended half-life compared to the parent drug, suggests it is a critical contributor to the therapeutic efficacy of tianeptine. The data presented herein provides a foundational understanding for researchers and drug development professionals. Future research should focus on further elucidating the downstream signaling pathways of MC5, exploring its potential for biased agonism, and evaluating its safety and abuse liability profile in greater detail. A comprehensive characterization of MC5 will be instrumental in the development of novel and potentially improved therapeutic agents for depression and related disorders.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Opioid Receptors: A New Target for Antidepressants? | Columbia University Department of Psychiatry [columbiapsychiatry.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. [PDF] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the µ-Opioid Receptor Agonist Activity of Tianeptine Metabolite MC5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the µ-opioid receptor (MOR) agonist activity of MC5 sodium salt, the primary active metabolite of the atypical antidepressant tianeptine (B1217405). Tianeptine's therapeutic effects are now understood to be mediated, at least in part, by its activity at the MOR, and its longer-lasting metabolite, MC5, plays a significant role in these effects. This document summarizes the quantitative data on MC5's MOR activity, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental processes.

Core Findings: MC5 as a µ-Opioid Receptor Agonist

Tianeptine undergoes hepatic metabolism via β-oxidation to form its major active metabolite, a pentanoic acid derivative known as MC5.[1][2] This metabolite exhibits a longer elimination half-life of approximately 7.2 to 7.6 hours compared to its parent compound, tianeptine (2.5 to 3 hours), leading to a more sustained pharmacological effect.[1][2][3] Research has demonstrated that MC5 is a full agonist at the µ-opioid receptor, similar to tianeptine, while having significantly reduced or no activity at the δ-opioid receptor (DOR).[1][2][4][5] The antidepressant-like effects of both tianeptine and MC5 have been shown to be dependent on the µ-opioid receptor.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the µ-opioid receptor agonist activity of MC5 sodium salt in comparison to tianeptine. The data is primarily derived from in vitro functional assays.

Table 1: In Vitro Activity of MC5 and Tianeptine at Human µ-Opioid Receptor (MOR)

| Compound | Assay Type | Parameter | Value (µM) |

| MC5 Sodium Salt | G Protein Activation (BRET) | EC50 | 0.454[5][7][8] |

| Tianeptine | G Protein Activation (BRET) | EC50 | 0.194[1][9] |

| MC5 Sodium Salt | G Protein Activation (BRET) | EC50 | ~3-fold weaker than tianeptine[10] |

Table 2: In Vitro Activity of MC5 and Tianeptine at Mouse µ-Opioid Receptor (MOR)

| Compound | Assay Type | Parameter | Value (µM) |

| MC5 Sodium Salt | G Protein Activation (BRET) | EC50 | Similar potency and efficacy as tianeptine[4] |

| Tianeptine | G Protein Activation (BRET) | EC50 | 0.641 ± 0.120[9] |

Table 3: In Vitro Activity of MC5 and Tianeptine at Human δ-Opioid Receptor (DOR)

| Compound | Assay Type | Parameter | Value (µM) |

| MC5 Sodium Salt | G Protein Activation (BRET) | EC50 | >100[5][7][8] |

| Tianeptine | G Protein Activation (BRET) | EC50 | 37.4 ± 11.2[9] |

Experimental Protocols

The primary experimental method used to quantify the µ-opioid receptor agonist activity of MC5 sodium salt is the Bioluminescence Resonance Energy Transfer (BRET) assay for G protein activation.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

Objective: To measure the activation of G proteins coupled to the µ-opioid receptor upon agonist binding in live cells.

Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor molecule and a fluorescent acceptor molecule when they are in close proximity (typically <10 nm). In this assay, the Gα subunit of the G protein is fused to a Renilla luciferase (RLuc) variant (the donor), and the Gγ subunit is fused to a fluorescent protein like Venus or mVenus (the acceptor). In the inactive state, the G protein heterotrimer (Gα-GDP-Gβγ) is intact, and the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon receptor activation by an agonist (e.g., MC5), GTP replaces GDP on the Gα subunit, causing the dissociation of Gα-GTP from the Gβγ dimer. This separation of the donor and acceptor leads to a decrease in the BRET signal, which is proportional to the extent of G protein activation.

Cell Line: Human Embryonic Kidney 293 (HEK293 or HEK293T) cells are commonly used for these assays as they are easily transfected and provide a robust system for studying receptor signaling.[4][5][7][8]

Materials:

-

HEK293T cells

-

Plasmids encoding:

-

Human or mouse µ-opioid receptor

-

Gα subunit fused to RLuc (e.g., GαoB-RLuc8)

-

Gβ subunit (e.g., β1)

-

Gγ subunit fused to a fluorescent acceptor (e.g., mVenus-γ2)

-

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Transfection reagent (e.g., Lipofectamine)

-

Assay buffer (e.g., HBSS)

-

BRET substrate (e.g., coelenterazine (B1669285) h)

-

MC5 sodium salt and reference agonists (e.g., DAMGO)

-

Multi-well plates (e.g., white, 96-well)

-

Luminometer/plate reader capable of measuring dual-emission signals

Procedure:

-

Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with the plasmids encoding the MOR, Gα-RLuc, Gβ, and mVenus-Gγ.

-

Cell Plating: After transfection, cells are seeded into multi-well plates and allowed to adhere and express the proteins.

-

Compound Treatment: The cell culture medium is removed, and cells are washed with assay buffer. Varying concentrations of MC5 sodium salt or a reference agonist are then added to the wells.

-

Substrate Addition: The BRET substrate, coelenterazine h, is added to each well.

-

Signal Detection: The plate is immediately read using a luminometer that can simultaneously measure the light emission from the donor (RLuc, ~480 nm) and the acceptor (mVenus, ~530 nm).

-

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The change in the BRET ratio upon agonist stimulation is then plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Visualizations

Signaling Pathway of MC5 at the µ-Opioid Receptor

Caption: MC5 activation of the µ-opioid receptor and subsequent G protein signaling.

Experimental Workflow for BRET Assay

Caption: Workflow for determining MC5 µ-opioid receptor agonist activity using a BRET assay.

References

- 1. Tianeptine - Wikipedia [en.wikipedia.org]

- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tianeptine Metabolite MC5 sodium - Immunomart [immunomart.com]

- 8. Sapphire North America [sapphire-usa.com]

- 9. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Purification of Tianeptine Metabolite MC5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Tianeptine (B1217405) Metabolite MC5 Sodium Salt, a primary and pharmacologically active metabolite of the atypical antidepressant, tianeptine. Tianeptine is metabolized in vivo primarily through the β-oxidation of its heptanoic acid side chain to yield the corresponding pentanoic acid derivative, known as MC5.[1] This document outlines a logical synthetic pathway for MC5, based on established synthetic routes for the parent compound, tianeptine. It includes a detailed, plausible experimental protocol, purification methods, and a discussion of analytical characterization. This guide is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development for research and reference purposes.

Introduction

Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]heptanoic acid) is an antidepressant drug with a unique pharmacological profile. Unlike many tricyclic antidepressants, its primary metabolic pathway does not involve the cytochrome P450 system but rather the β-oxidation of its C7 heptanoic acid side chain.[3][4] This metabolic process results in the formation of two major metabolites: a pentanoic acid derivative (MC5) and a propionic acid derivative (MC3).[1]

The MC5 metabolite is of significant interest as it is not only a major metabolite but also retains pharmacological activity, contributing to the overall therapeutic effects of tianeptine. For in-vitro and in-vivo research, including pharmacokinetic and pharmacodynamic studies, a pure, synthetic standard of Tianeptine Metabolite MC5 Sodium Salt is essential. This guide details the chemical synthesis and purification processes to obtain this critical research compound.

Tianeptine Metabolism

The primary metabolic transformation of tianeptine to its MC5 metabolite occurs via mitochondrial β-oxidation, a process analogous to fatty acid metabolism.[3] This pathway involves the shortening of the heptanoic acid side chain by two carbon atoms.

Synthesis of Tianeptine Metabolite MC5 Sodium Salt

The synthesis of Tianeptine Metabolite MC5 is analogous to the synthesis of tianeptine itself, with the key difference being the use of a C5 side chain precursor instead of a C7 precursor. The general strategy involves the alkylation of the core amine intermediate with an appropriate ethyl 5-halopentanoate, followed by hydrolysis of the resulting ester and conversion to the sodium salt.

Synthetic Workflow

Experimental Protocol

Step 1: Synthesis of Ethyl 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl)amino]pentanoate (MC5 Ethyl Ester)

-

To a stirred solution of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1][2]thiazepine hydrochloride (1.0 eq) in ethanol (B145695), add sodium bicarbonate (2.5 eq).

-

Add ethyl 5-bromopentanoate (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude MC5 ethyl ester.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl)amino]pentanoic Acid (Tianeptine Metabolite MC5 - Free Acid)

-

Dissolve the purified MC5 ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

-

The precipitated product, Tianeptine Metabolite MC5 free acid, is collected by filtration, washed with water, and dried under vacuum.

Step 3: Preparation of Tianeptine Metabolite MC5 Sodium Salt

-

Suspend the Tianeptine Metabolite MC5 free acid in ethanol.

-

Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution (e.g., 1M in water or a solution of sodium ethoxide in ethanol) dropwise while stirring.

-

Stir the mixture until a clear solution is obtained.

-

The solvent is removed under reduced pressure to yield the crude Tianeptine Metabolite MC5 Sodium Salt.

-

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Data Presentation

The following tables summarize typical data for the synthesis and characterization of Tianeptine Metabolite MC5 Sodium Salt.

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1][2]thiazepine HCl | 375.27 | 1.0 |

| Ethyl 5-bromopentanoate | 211.08 | 1.2 |

| Sodium Bicarbonate | 84.01 | 2.5 |

| Sodium Hydroxide (for hydrolysis) | 40.00 | 2.0 |

| Sodium Hydroxide (for salt formation) | 40.00 | 1.0 |

Table 2: Product Characterization

| Parameter | Specification |

| Chemical Name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-dibenzo[c,f][1][2]thiazepin-11-yl)amino]pentanoate |

| Molecular Formula | C₁₉H₂₀ClN₂NaO₄S |

| Molecular Weight | 430.88 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in water, methanol |

Purification and Characterization

Purification

-

Column Chromatography: The intermediate MC5 ethyl ester is typically purified using silica gel column chromatography with a gradient elution system, such as ethyl acetate (B1210297) in hexanes.

-

Recrystallization: The final sodium salt product is purified by recrystallization. A common solvent system is ethanol with the addition of a less polar co-solvent like diethyl ether or ethyl acetate to induce crystallization.

Analytical Characterization

The identity and purity of the synthesized Tianeptine Metabolite MC5 Sodium Salt should be confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is suitable.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive or negative mode will show the corresponding molecular ion peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Tianeptine Metabolite MC5 Sodium Salt for research purposes. The outlined synthetic route is chemically sound and based on established methodologies for the parent tianeptine molecule. Proper execution of the described experimental protocols and purification techniques, followed by thorough analytical characterization, will yield a high-purity standard of this important active metabolite, facilitating further investigation into its pharmacology and therapeutic potential.

References

- 1. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tianeptine Metabolite MC5 Sodium Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Tianeptine (B1217405) Metabolite MC5 Sodium Salt, a primary and pharmacologically active metabolite of the atypical antidepressant, tianeptine. Due to the limited availability of specific quantitative data for the MC5 metabolite, this document also includes comparative data for the parent compound, tianeptine sodium salt, to provide a broader context for its physicochemical properties. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, offering insights into its handling, formulation, and analytical characterization. The document details experimental protocols for solubility and stability testing based on established pharmaceutical guidelines and presents key signaling pathways associated with tianeptine and its metabolites.

Introduction

Tianeptine is an atypical antidepressant with a unique neurochemical profile that includes modulation of the glutamatergic system and agonism at the µ-opioid receptor.[1][2] Its principal metabolite, Tianeptine Metabolite MC5 (pentanoic acid derivative), is pharmacologically active and exhibits a longer plasma half-life than the parent compound, contributing significantly to the overall therapeutic effect.[3][4] Understanding the solubility and stability of the MC5 sodium salt is therefore critical for the development of robust analytical methods, stable formulations, and for ensuring accurate and reproducible results in preclinical and clinical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tianeptine Metabolite MC5 Sodium Salt is provided in the table below.

| Property | Value | Source |

| Chemical Name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f][5][6]thiazepin-11-yl)amino]pentanoate | |

| CAS Number | 115220-11-6 | |

| Molecular Formula | C₁₉H₂₀ClN₂NaO₄S | |

| Molecular Weight | 430.88 g/mol | |

| Appearance | White to Pale Beige Solid | [7] |

| Purity | >95% (HPLC) | [8] |

| Storage Temperature | -20°C | [8] |

Solubility Profile

Precise quantitative solubility data for Tianeptine Metabolite MC5 Sodium Salt is not extensively available in the public domain. The following tables summarize the available qualitative information for the metabolite and provide more detailed quantitative data for the parent compound, tianeptine sodium salt, for comparative purposes.

Table 3.1: Solubility of Tianeptine Metabolite MC5 Sodium Salt

| Solvent | Solubility |

| Dichloromethane | Slightly soluble[9] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[9] |

| Methanol | Slightly soluble[9] |

Table 3.2: Solubility of Tianeptine Sodium Salt (for comparison)

| Solvent | Solubility |

| Water | Soluble to 100 mM |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[10] |

| Dimethylformamide (DMF) | 30 mg/mL[10] |

| Ethanol | 10 mg/mL[10] |

| Phosphate Buffered Saline (PBS, pH 7.2) | approx. 10 mg/mL[11] |

Stability Profile

Comprehensive stability data for Tianeptine Metabolite MC5 Sodium Salt, particularly from forced degradation studies, is limited. However, pharmacokinetic studies have demonstrated its stability in rat plasma under various storage and processing conditions.[1] A study on the forced degradation of the parent compound, tianeptine sodium, provides valuable insights into the potential degradation pathways that may also be relevant for the MC5 metabolite.

Table 4.1: Summary of Tianeptine Sodium Stability under Forced Degradation

| Stress Condition | Observations for Tianeptine Sodium | Potential Relevance for MC5 Sodium Salt |

| Acid Hydrolysis (e.g., 0.1N HCl) | Degradation observed. | The ester and amide-like functionalities in MC5 may also be susceptible to acid-catalyzed hydrolysis. |

| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed. | Similar to acid hydrolysis, basic conditions can promote the hydrolysis of susceptible functional groups. |

| Oxidation (e.g., 3% H₂O₂) | Degradation observed. | The tertiary amine and sulfur-containing ring system could be sites of oxidation. |

| Thermal Degradation (e.g., 60°C) | Relatively stable. | Suggests good thermal stability in the solid state, which may extend to the MC5 metabolite. |

| Photodegradation (UV light) | Degradation observed with the formation of photoproducts.[6] | The chromophoric system in MC5 is similar to tianeptine, indicating a potential for photosensitivity. |

Experimental Protocols

The following sections outline standardized experimental protocols for determining the solubility and stability of pharmaceutical compounds like Tianeptine Metabolite MC5 Sodium Salt. These are based on general pharmaceutical guidelines and methodologies reported for tianeptine and its metabolites.

Protocol for Thermodynamic Solubility Determination

This protocol is adapted from the shake-flask method, a gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of Tianeptine Metabolite MC5 Sodium Salt in various solvents.

Materials:

-

Tianeptine Metabolite MC5 Sodium Salt

-

Selected solvents (e.g., water, PBS at different pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of Tianeptine Metabolite MC5 Sodium Salt to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

-

Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Repeat the measurement at different time points to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Protocol for Stability Testing under Forced Degradation

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To assess the stability of Tianeptine Metabolite MC5 Sodium Salt under various stress conditions.

Materials:

-

Tianeptine Metabolite MC5 Sodium Salt

-

Solutions for stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂

-

High-purity water

-

Temperature-controlled oven

-

Photostability chamber with UV and visible light sources

-

HPLC-UV/DAD or LC-MS/MS system for analysis

Procedure:

-

Sample Preparation: Prepare solutions of Tianeptine Metabolite MC5 Sodium Salt in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Acid Hydrolysis: Mix the sample solution with 0.1N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the sample solution with 0.1N NaOH and incubate at room temperature or a slightly elevated temperature. Withdraw and neutralize samples at different intervals.

-

Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and store in the dark at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 60°C or higher) for a specified duration. Also, test the stability of a solution at elevated temperatures.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. Peak purity analysis using a Diode Array Detector (DAD) or mass spectral data is essential to confirm the homogeneity of the peaks.

Signaling Pathways and Experimental Workflows

The antidepressant and anxiolytic effects of tianeptine and its active metabolite MC5 are understood to be mediated through complex interactions with the glutamatergic and opioid systems in the central nervous system.

Tianeptine and MC5 Signaling Pathways

Tianeptine and its metabolite MC5 are agonists at the µ-opioid receptor (MOR).[1] Tianeptine also modulates the activity of AMPA and NMDA glutamate (B1630785) receptors, which is believed to contribute to its neuroprotective and antidepressant effects.[2]

Caption: Signaling pathways of Tianeptine and its metabolite MC5.

Experimental Workflow for Solubility and Stability Analysis

A logical workflow is crucial for the systematic evaluation of the physicochemical properties of a drug metabolite.

Caption: Workflow for solubility and stability analysis.

Conclusion

This technical guide has synthesized the currently available information on the solubility and stability of Tianeptine Metabolite MC5 Sodium Salt. While specific quantitative data for the metabolite remains sparse, the provided qualitative information, comparative data from the parent compound, and standardized experimental protocols offer a solid foundation for researchers. The elucidation of its signaling pathways further aids in understanding its pharmacological context. Further studies are warranted to generate comprehensive quantitative solubility and stability data for Tianeptine Metabolite MC5 Sodium Salt to facilitate its continued development and use in pharmaceutical research.

References

- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic stability indicating assay method of tianeptine sodium with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tianeptine Metabolite MC5 Sodium Salt | LGC Standards [lgcstandards.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Tianeptine Metabolite MC5 Sodium Salt metabolism from tianeptine

An In-depth Technical Guide to the Metabolism of Tianeptine (B1217405) to its MC5 Sodium Salt Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic transformation of the atypical antidepressant tianeptine into its primary active metabolite, MC5 (pentanoic acid derivative). The document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for research and drug development applications.

Introduction to Tianeptine Metabolism

Tianeptine, an atypical tricyclic antidepressant, is primarily used for major depressive disorder.[1] Unlike typical tricyclic antidepressants, its metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system.[1][2] Instead, the principal metabolic route is the β-oxidation of its heptanoic acid side chain.[3][4][5] This process leads to the formation of several metabolites, most notably the pharmacologically active MC5, which possesses a pentanoic acid side chain.[2][4] The MC5 metabolite is significant due to its own antidepressant-like activity and a considerably longer elimination half-life than the parent compound, contributing substantially to the overall therapeutic effects of tianeptine.[2][6]

Metabolic Pathways

Tianeptine undergoes extensive metabolism in the body. Less than 3% of the administered dose is found unchanged in urine 24 hours after administration.[4][7] The biotransformation occurs via two main routes.

Major Pathway: β-Oxidation

The primary metabolic pathway for tianeptine is the β-oxidation of its C7 heptanoic acid side chain.[4][8] This process is similar to the mitochondrial oxidation of medium and short-chain fatty acids.[3]

-

Formation of MC5: The initial β-oxidation shortens the heptanoic acid tail, resulting in the formation of the C5 pentanoic acid analogue, known as metabolite MC5.[4][8]

-

Formation of MC3: The MC5 metabolite can undergo further β-oxidation, leading to the creation of a C3 propionic acid derivative, metabolite MC3.[4][8]

While β-oxidation is the main route, it's noteworthy that some studies indicate that tianeptine can be activated by CYP P450 enzymes, particularly glucocorticoid-inducible isoenzymes, into reactive metabolites that can covalently bind to proteins.[9][10][11]

Minor Metabolic Pathways

Secondary, less significant metabolic routes for tianeptine have also been identified.[4][8] These include:

Caption: Major metabolic pathway of tianeptine via β-oxidation.

Quantitative Data: Pharmacokinetics

The pharmacokinetic profiles of tianeptine and its MC5 metabolite have been characterized in both humans and rats. The MC5 metabolite consistently demonstrates a longer elimination half-life than the parent drug.

Table 1: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Humans (Single Oral 12.5 mg Dose)

| Parameter | Tianeptine | Metabolite MC5 |

|---|---|---|

| Cmax (Peak Plasma Level) | 334 ± 79 ng/mL | 63 ± 14 ng/mL |

| Tmax (Time to Peak) | 0.94 ± 0.47 h | 2.23 ± 0.42 h |

| t½ (Elimination Half-life) | 2.5 ± 1.1 h | 7.2 ± 5.7 h |

Table 2: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Rats (Single Intravenous 1 mg/kg Dose)

| Parameter | Tianeptine | Metabolite MC5 |

|---|---|---|

| t½ (Elimination Half-life) | 1.16 h | 7.53 h |

| Volume of Distribution (Vd) | 2.03 L/kg | - |

| Systemic Clearance | 1.84 L/h/kg | - |

Experimental Protocols

The characterization of tianeptine metabolism relies on specific in vivo and in vitro studies, coupled with sensitive analytical methods.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on methodologies used to investigate the pharmacokinetics of tianeptine and MC5 in rats.[2]

-

Animal Model: Male Wistar rats.

-

Drug Administration: Tianeptine sodium salt dissolved in 0.9% sterile isotonic saline is administered either intravenously (i.v.) at a dose of 1 mg/kg or intraperitoneally (i.p.) at 10 mg/kg.[2]

-

Blood Sampling: Blood samples (approx. 300 μL) are collected into heparinized tubes at specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.[2]

-

Sample Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 min) and stored at -30°C until analysis.[2] For analysis, plasma samples (100 μL) undergo protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (e.g., pentoxifylline).[2]

-

Data Analysis: Plasma concentration-time profiles are generated, and pharmacokinetic parameters are calculated using non-compartmental analysis.[2]

Caption: Workflow for an in vivo pharmacokinetic study of tianeptine.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of tianeptine and MC5 in biological matrices.[2][15]

-

Chromatography System: An Agilent 1100 system or equivalent.[2]

-

Analytical Column: Aquasil C18, 5 μm, 3 × 100 mm.[2]

-

Mobile Phase:

-

Solvent A: Acetonitrile with 0.1% formic acid.[2]

-

Solvent B: Water with 4 mM ammonium (B1175870) formate.[2]

-

Composition: 9:1 (A:B, v/v).[2]

-

-

Mass Spectrometer: API 2000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[15]

-

Detection Mode: Selected Reaction Monitoring (SRM).[15]

-

Monitored Transitions (m/z):

Pharmacological Activity and Signaling

Both tianeptine and its MC5 metabolite are agonists of the μ-opioid receptor (MOR).[4][6] This activity is believed to be a key component of tianeptine's antidepressant and anxiolytic effects.[4] The MC5 metabolite retains similar potency and efficacy at the MOR compared to the parent drug.[16] Activation of the MOR by these compounds initiates intracellular signaling cascades that modulate neuronal function and plasticity, which are central to the therapeutic response.

Caption: Tianeptine and MC5 signaling via the μ-opioid receptor.

Conclusion

The metabolism of tianeptine is characterized by extensive β-oxidation of its heptanoic acid side chain, leading to the formation of the active metabolite MC5. This metabolite is not merely a byproduct but a significant contributor to the drug's overall pharmacological profile, largely due to its comparable activity at the μ-opioid receptor and its substantially longer elimination half-life. A thorough understanding of this metabolic pathway and the distinct pharmacokinetic profiles of both the parent drug and its active metabolite is critical for professionals in drug development, enabling more accurate dosing strategies, prediction of drug-drug interactions, and the design of future therapeutic agents.

References

- 1. Tianeptine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic activation of the antidepressant tianeptine. I. Cytochrome P-450-mediated in vitro covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic activation of the antidepressant tianeptine. II. In vivo covalent binding and toxicological studies at sublethal doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of the new tricyclic antidepressant tianeptine by human liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Tianeptine Metabolite MC5 Sodium Salt: A Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tianeptine (B1217405), an atypical antidepressant, undergoes extensive metabolism, primarily through β-oxidation of its heptanoic acid side chain, leading to the formation of several metabolites. Among these, the pentanoic acid derivative, known as MC5 (Tianeptine Metabolite MC5), is a major and pharmacologically active metabolite. This technical guide provides a comprehensive overview of the pharmacokinetic properties of the MC5 sodium salt, consolidating available data on its absorption, distribution, metabolism, and excretion. Detailed experimental protocols for its quantification and analysis are also presented, alongside visualizations of its metabolic pathway and typical analytical workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of tianeptine and its metabolites.

Introduction

Tianeptine is a therapeutic agent used for the treatment of major depressive disorder, anxiety, and irritable bowel syndrome in several countries. Its mechanism of action has been a subject of evolving research, with recent studies highlighting its role as a full agonist at the µ-opioid receptor (MOR). Unlike typical tricyclic antidepressants, tianeptine's metabolism does not primarily involve the cytochrome P450 (CYP) enzyme system, which reduces the likelihood of drug-drug interactions.

The primary metabolic pathway for tianeptine is the β-oxidation of its C7 heptanoic acid side chain. This process results in the formation of a key active metabolite, the C5 pentanoic acid analogue, referred to as MC5.[1] This metabolite is of significant interest due to its longer elimination half-life compared to the parent compound and its own pharmacological activity as a µ-opioid receptor agonist.[2][3] Understanding the pharmacokinetic profile of MC5 is therefore crucial for a complete comprehension of tianeptine's overall therapeutic and physiological effects.

Metabolic Pathway of Tianeptine

Tianeptine is extensively metabolized following administration. The principal route of biotransformation is the β-oxidation of the amino acid side chain. This metabolic process is outlined in the diagram below.

As illustrated, tianeptine is first converted to the MC5 metabolite. MC5 can then undergo further β-oxidation to form a propionic acid derivative known as MC3.[1] Studies have shown that after 24 hours, unchanged tianeptine accounts for less than 3% of the administered dose in urine, with the majority being its β-oxidation products.[4][5]

Pharmacokinetic Properties of Tianeptine Metabolite MC5

The pharmacokinetic parameters of the MC5 metabolite have been characterized in both human and animal studies. A summary of these properties is provided in the tables below.

Human Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Tianeptine Metabolite MC5 in healthy human volunteers following a single oral administration of tianeptine sodium salt.

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 2.23 ± 0.42 hours | [1] |

| Cmax (Peak Plasma Concentration) | 63 ± 14 ng/mL | [1] |

| t½ (Elimination Half-Life) | 7.2 ± 5.7 hours | [6] |

| t½ (Elimination Half-Life, alternative value) | ~7.6 hours | [2] |

Data presented as mean ± standard deviation where available.

Preclinical (Rat) Pharmacokinetic Data

Pharmacokinetic studies in rats provide additional insights into the behavior of the MC5 metabolite. The following data were obtained after intravenous and intraperitoneal administration of tianeptine.

| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 hours | 0.5 hours | [7] |

| t½ (Elimination Half-Life) | 7.53 hours | 7.53 hours | [7][8] |

Note: Tmax in rats is notably faster than in humans.[7]

Experimental Protocols

The quantification of tianeptine and its MC5 metabolite in biological matrices is predominantly achieved through Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for pharmacokinetic studies.

Sample Preparation and Extraction

A common procedure for extracting tianeptine and MC5 from plasma or blood involves Solid Phase Extraction (SPE).

-

Sample Pre-treatment : A 200 µL aliquot of the biological sample (e.g., blood, urine) is mixed with 2 mL of a 100 mM phosphate (B84403) buffer (pH 6) and an internal standard. The mixture is then centrifuged.[9]

-

Solid Phase Extraction :

-

Conditioning : An SPE column (e.g., Styre Screen® HLB) is conditioned.

-

Loading : The pre-treated sample is loaded onto the SPE column.

-

Washing : The column is washed to remove interfering substances.

-

Elution : The analytes (tianeptine and MC5) are eluted from the column using an appropriate solvent.

-

-

Final Preparation : The eluate is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following provides a representative LC-MS/MS methodology for the simultaneous determination of tianeptine and MC5.

-

Chromatographic System : An Agilent 1100 system or equivalent.[7]

-

Analytical Column : Aquasil C18, 5 µm, 3 x 100 mm.[7]

-

Mobile Phase :

-

Solvent A: Acetonitrile with 0.1% formic acid.[7]

-

Solvent B: Water with 4 mM ammonium (B1175870) formate.[7]

-

Composition: 9:1 (A:B, v/v).[7]

-

-

Mass Spectrometer : An API 2000 triple quadrupole mass spectrometer or a similar instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

-

Detection Mode : Selected Reaction Monitoring (SRM).[8]

-

Monitored Transitions :

The workflow for a typical pharmacokinetic study is visualized below.

Discussion and Conclusion